Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Overview
Description
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a benzyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-benzyl-3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or hydroxymethyl groups, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group can participate in π-π interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can be compared with similar compounds such as:
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the benzyl and pyrrolidine moieties.
Benzyl carbamate: Contains the benzyl group but lacks the tert-butyl and pyrrolidine components.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, which can affect their chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSWXXRXAAIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448201 | |
Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475469-14-8 | |
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475469-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.